molecular formula C13H11ClFN3O2 B8413913 (6-Chloro-3-nitropyridin-2-yl)-(4-fluorobenzyl)-methylamine

(6-Chloro-3-nitropyridin-2-yl)-(4-fluorobenzyl)-methylamine

Cat. No. B8413913
M. Wt: 295.69 g/mol
InChI Key: YKMWPDDLZPWYKE-UHFFFAOYSA-N
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Patent
US07662832B2

Procedure details

In accordance with the same procedures as in Step 2 of Preparation 4, except for using (6-chloro-3-nitropyridin-2-yl)-(4-fluorobenzyl)-amine prepared in Step 1 and iodomethane, the titled compound was obtained as yellow solid. (Yield: 65%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)[C:5]([N+:17]([O-:19])=[O:18])=[CH:4][CH:3]=1.I[CH3:21]>>[Cl:1][C:2]1[N:7]=[C:6]([N:8]([CH2:9][C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)[CH3:21])[C:5]([N+:17]([O-:19])=[O:18])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=N1)NCC1=CC=C(C=C1)F)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In accordance with the same procedures as in Step 2 of Preparation 4

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)N(C)CC1=CC=C(C=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.